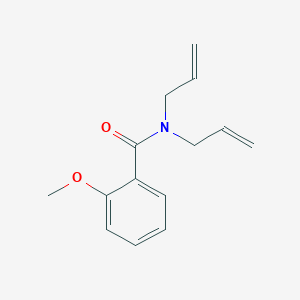
N-(3,5-dimethylphenyl)-4-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethylphenyl)-4-(trifluoromethyl)benzamide, also known as DMTF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMTF belongs to the class of benzamides, which are known for their diverse biological activities.
科学的研究の応用
N-(3,5-dimethylphenyl)-4-(trifluoromethyl)benzamide has been extensively studied for its potential applications in various fields, including cancer research, neuropharmacology, and drug discovery. In cancer research, N-(3,5-dimethylphenyl)-4-(trifluoromethyl)benzamide has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. In neuropharmacology, N-(3,5-dimethylphenyl)-4-(trifluoromethyl)benzamide has been shown to have anxiolytic and antidepressant effects in animal models. In drug discovery, N-(3,5-dimethylphenyl)-4-(trifluoromethyl)benzamide has been used as a lead compound for the development of novel drugs.
作用機序
The exact mechanism of action of N-(3,5-dimethylphenyl)-4-(trifluoromethyl)benzamide is not fully understood. However, it is believed to exert its biological effects by modulating the activity of specific proteins and enzymes in cells. For example, N-(3,5-dimethylphenyl)-4-(trifluoromethyl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cell proliferation.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-4-(trifluoromethyl)benzamide has been shown to have several biochemical and physiological effects. In cancer cells, N-(3,5-dimethylphenyl)-4-(trifluoromethyl)benzamide inhibits cell proliferation and induces apoptosis, or programmed cell death. In animal models, N-(3,5-dimethylphenyl)-4-(trifluoromethyl)benzamide has been shown to have anxiolytic and antidepressant effects. N-(3,5-dimethylphenyl)-4-(trifluoromethyl)benzamide has also been shown to modulate the activity of specific enzymes, such as HDACs, which play a role in gene expression and cell proliferation.
実験室実験の利点と制限
N-(3,5-dimethylphenyl)-4-(trifluoromethyl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize, and its biological effects can be easily measured using various assays. However, N-(3,5-dimethylphenyl)-4-(trifluoromethyl)benzamide has some limitations for lab experiments. For example, its solubility in water is limited, which can affect its bioavailability and potency.
将来の方向性
There are several future directions for the study of N-(3,5-dimethylphenyl)-4-(trifluoromethyl)benzamide. One direction is to further investigate its mechanism of action and identify its specific targets in cells. Another direction is to explore its potential applications in other fields, such as immunology and infectious diseases. Additionally, the development of novel N-(3,5-dimethylphenyl)-4-(trifluoromethyl)benzamide derivatives with improved solubility and potency could lead to the discovery of new drugs with therapeutic potential.
合成法
N-(3,5-dimethylphenyl)-4-(trifluoromethyl)benzamide can be synthesized using several methods, including the reaction of 3,5-dimethylbenzoic acid with trifluoromethyl aniline in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields N-(3,5-dimethylphenyl)-4-(trifluoromethyl)benzamide as a white solid with a melting point of 160-162°C.
特性
製品名 |
N-(3,5-dimethylphenyl)-4-(trifluoromethyl)benzamide |
|---|---|
分子式 |
C16H14F3NO |
分子量 |
293.28 g/mol |
IUPAC名 |
N-(3,5-dimethylphenyl)-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C16H14F3NO/c1-10-7-11(2)9-14(8-10)20-15(21)12-3-5-13(6-4-12)16(17,18)19/h3-9H,1-2H3,(H,20,21) |
InChIキー |
CSNLVWLLKQRZTE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)C |
正規SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]azepane](/img/structure/B261716.png)

![4-methyl-1-[(3,4,5-trimethyl-1H-pyrazol-1-yl)sulfonyl]piperidine](/img/structure/B261725.png)



![N-(1-(2-chlorophenyl)-4-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B261737.png)
![N-{2-[(2-fluoroanilino)carbonyl]-4-iodophenyl}-2-furamide](/img/structure/B261738.png)
![2,4-dichloro-N-{4-chloro-2-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B261739.png)
![N-[2-(azepan-1-ylcarbonyl)-4-chlorophenyl]-4-methoxybenzamide](/img/structure/B261740.png)
![5-[(2-bromobenzoyl)amino]-N-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B261744.png)


